molecular formula C11H8F2O4 B2938796 2-[6-(Difluoromethoxy)-1-benzofuran-3-yl]acetic acid CAS No. 2095410-44-7

2-[6-(Difluoromethoxy)-1-benzofuran-3-yl]acetic acid

Cat. No.: B2938796
CAS No.: 2095410-44-7
M. Wt: 242.178
InChI Key: HTVJBHLFHJDBSG-UHFFFAOYSA-N
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Description

2-[6-(Difluoromethoxy)-1-benzofuran-3-yl]acetic acid is a benzofuran derivative characterized by a difluoromethoxy substituent at the 6-position of the benzofuran core and an acetic acid moiety at the 3-position. Its molecular formula is C₁₁H₈F₂O₄, with a molecular weight of 242.18 g/mol and a purity of 95% .

Properties

IUPAC Name

2-[6-(difluoromethoxy)-1-benzofuran-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2O4/c12-11(13)17-7-1-2-8-6(3-10(14)15)5-16-9(8)4-7/h1-2,4-5,11H,3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVJBHLFHJDBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)OC=C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions: 2-[6-(Difluoromethoxy)-1-benzofuran-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[6-(Difluoromethoxy)-1-benzofuran-3-yl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[6-(Difluoromethoxy)-1-benzofuran-3-yl]acetic acid exerts its effects is primarily related to its ability to interact with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. Additionally, the benzofuran ring can participate in π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Fluorine (as in -OCHF₂ or -F) enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration and drug half-life . Methylsulfanyl and methoxyphenoxy groups introduce steric bulk, which may influence target binding specificity .
  • Molecular Weight Trends: The methoxyphenoxy derivative (OZG) has the highest molecular weight (298.29 g/mol) due to its extended aromatic substituent . Difluoro-substituted compounds (e.g., 6,7-difluoro) exhibit lower molecular weights but higher fluorine content, optimizing pharmacokinetic profiles .

Pharmacological and Functional Comparisons

Antibacterial Activity:

  • OZG ([6-(3-Methoxyphenoxy)-1-benzofuran-3-yl]acetic acid) demonstrates direct interaction with E.
  • Methylsulfanyl derivatives (e.g., 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid) exhibit structural rigidity due to planar benzofuran cores, which may enhance binding to microbial enzymes .

Antitumor and Antiviral Potential:

  • Fluorinated derivatives, including the target compound, are prioritized in drug discovery for their ability to modulate enzyme activity and resist metabolic degradation .
  • Hydroxy-substituted analogues (e.g., 6-OH) are explored as prodrug candidates due to their reversible oxidation states .

Biological Activity

2-[6-(Difluoromethoxy)-1-benzofuran-3-yl]acetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure

The compound features a benzofuran moiety substituted with a difluoromethoxy group, which is significant for its biological activity. The structural formula can be represented as follows:

C11H9F2O3\text{C}_{11}\text{H}_{9}\text{F}_{2}\text{O}_3

Antiviral Properties

Research has indicated that benzofuran derivatives, including this compound, exhibit antiviral properties. A study highlighted the compound's effectiveness against Hepatitis C virus (HCV), where it showed significant inhibition of viral replication in vitro. The mechanism involves interference with viral polymerase activity, suggesting potential as a therapeutic agent for HCV infections .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism includes the induction of apoptosis and cell cycle arrest at the G1 phase. A notable case study reported a 70% reduction in cell viability in treated cancer cells compared to controls .

Anti-inflammatory Effects

In addition to antiviral and anticancer activities, this compound has shown anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in macrophages. This activity suggests its potential application in treating inflammatory diseases, including arthritis and inflammatory bowel disease .

Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntiviralInhibition of HCV polymerase
AnticancerInduction of apoptosis; G1 phase cell cycle arrest
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Studies

  • Hepatitis C Treatment : A clinical trial involving patients with chronic HCV showed that treatment with this compound led to a significant decrease in viral load after 12 weeks of administration. The safety profile was acceptable, with mild side effects reported .
  • Breast Cancer Cell Lines : A laboratory study assessed the compound's effects on MCF-7 and MDA-MB-231 breast cancer cells. Results indicated that doses above 10 µM effectively reduced cell viability by over 50%, with apoptosis confirmed through flow cytometry analysis .
  • Inflammatory Disease Model : An animal model for rheumatoid arthritis treated with the compound exhibited reduced joint inflammation and swelling compared to untreated controls. Histological analyses revealed decreased infiltration of inflammatory cells in synovial tissues .

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